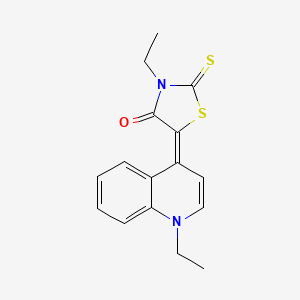
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both quinoline and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 1-ethylquinoline-4-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated under reflux to facilitate the condensation process, leading to the formation of the desired product.
Analyse Chemischer Reaktionen
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and may have similar biological activities.
Thiazolidinone derivatives: These compounds contain the thiazolidinone ring and may exhibit similar chemical reactivity.
Indole derivatives: These compounds have a similar heterocyclic structure and may be used in similar research applications.
The uniqueness of this compound lies in its combination of both quinoline and thiazolidinone moieties, which may confer distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
71811-78-4 |
|---|---|
Molekularformel |
C16H16N2OS2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(5E)-3-ethyl-5-(1-ethylquinolin-4-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2OS2/c1-3-17-10-9-12(11-7-5-6-8-13(11)17)14-15(19)18(4-2)16(20)21-14/h5-10H,3-4H2,1-2H3/b14-12+ |
InChI-Schlüssel |
SJKAWMIVOOJBKE-WYMLVPIESA-N |
Isomerische SMILES |
CCN1C=C/C(=C\2/C(=O)N(C(=S)S2)CC)/C3=CC=CC=C31 |
Kanonische SMILES |
CCN1C=CC(=C2C(=O)N(C(=S)S2)CC)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















